2-(3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride

Beschreibung

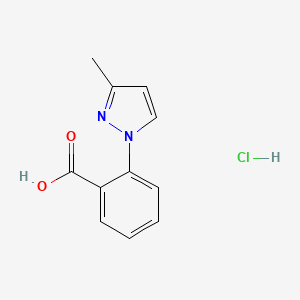

2-(3-Methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride is a heterocyclic compound featuring a benzoic acid moiety linked to a 3-methylpyrazole ring via a nitrogen atom at the 1-position (Figure 1). The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications . It is commercially available as a building block for organic synthesis, with applications in drug discovery and materials science .

Eigenschaften

IUPAC Name |

2-(3-methylpyrazol-1-yl)benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.ClH/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11(14)15;/h2-7H,1H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHWQSCFUQFGRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=CC=C2C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864015-05-3 | |

| Record name | 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with a benzoic acid derivative under specific conditions. One common method includes:

Starting Materials: 3-methyl-1H-pyrazole and a benzoic acid derivative.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid.

Procedure: The reactants are mixed and heated under reflux conditions for several hours, followed by cooling and precipitation of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.

Catalytic Processes: Employing advanced catalytic systems to enhance reaction rates and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrazole-Benzoic Acid Derivatives

Compound A : 4-(5-(Benzoyloxy)-3-methyl-1H-pyrazol-1-yl)benzoic Acid Monohydrate (C₁₈H₁₆N₂O₅)

- Structural Differences : A benzoyloxy group is attached to the 5-position of the pyrazole ring.

- Crystal Packing : Forms 1D chains via O—H⋯O and C—H⋯O hydrogen bonds between carboxyl groups and water molecules.

- Impact : The benzoyloxy group increases molecular weight (348.3 g/mol vs. 237.7 g/mol for the target compound) and may reduce solubility in water.

Compound B : 3-{1-[2-(1-Pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}benzoic Acid Hydrochloride (C₁₆H₂₀ClN₃O₂)

- Structural Differences : A pyrrolidinylethyl substituent is present on the pyrazole nitrogen.

- Properties : The bulky substituent likely enhances binding to biological targets (e.g., receptors) but reduces crystallinity compared to the target compound.

- Molecular Weight : 321.8 g/mol vs. 237.7 g/mol for the target compound.

Benzoic Acid Derivatives with Non-Pyrazole Substituents

Compound C : 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid (C₁₁H₁₁NO₅)

Comparative Data Table

Key Findings and Implications

Hydrogen Bonding: The target compound’s hydrochloride salt likely participates in O—H⋯Cl and N—H⋯Cl interactions, contrasting with the O—H⋯O networks in non-ionic analogs like Compound A .

Solubility : Hydrochloride salts (e.g., target compound, Compound B) exhibit higher aqueous solubility than neutral derivatives (e.g., Compound A) .

Biological Activity : Pyrazole derivatives with aromatic substituents (e.g., Compound A) may show enhanced lipophilicity for membrane penetration, while carboxamide variants (e.g., Compound D) are tailored for specific target interactions .

Biologische Aktivität

2-(3-Methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article reviews its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 253.68 g/mol. Its structure features a benzoic acid moiety substituted at the 2-position with a 3-methyl-1H-pyrazole ring, which is critical for its biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It is believed to inhibit bacterial growth by interfering with cellular metabolism and signaling pathways .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 18 | |

| P. aeruginosa | 12 |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It may inhibit the release of pro-inflammatory cytokines such as TNF-alpha, thereby modulating inflammatory responses in various cell types .

Case Study: Inhibition of TNF-alpha Release

In vitro studies showed that treatment with this compound resulted in a significant reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Anticancer Potential

Emerging evidence suggests that this compound may have anticancer properties. Studies involving cancer cell lines have reported that it can inhibit cell proliferation in various types of cancer, including breast and prostate cancers .

Table 2: Anticancer Activity Against Cancer Cell Lines

The exact mechanism through which this compound exerts its effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways, potentially leading to the inhibition of tumor growth and inflammatory responses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride, and how can purity be validated?

- Methodology :

- Synthesis : Utilize nucleophilic substitution or coupling reactions between pyrazole derivatives and benzoic acid precursors under reflux conditions (e.g., in ethanol or DMF). Acidic workup with HCl yields the hydrochloride salt .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane:methanol gradients) improves purity.

- Validation : Confirm purity via HPLC (≥98% as per industry standards; see ) and characterize using -/-NMR, IR spectroscopy, and elemental analysis (C, H, N, Cl) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

- Methodology :

- NMR : Identify the pyrazole ring protons (δ 6.0–7.5 ppm) and methyl group (δ 2.0–2.5 ppm). Compare chemical shifts with reference data for pyrazole-containing benzoic acids .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak (exact mass ~227.04 g/mol for the free acid; adjust for HCl adducts) .

- IR : Look for carboxylic acid O–H stretches (~2500–3000 cm) and C=O vibrations (~1680–1700 cm) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure determination of this compound?

- Methodology :

- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα or Mo-Kα radiation) to minimize noise.

- Refinement : Apply SHELXL ( ) for iterative refinement. For twinned crystals, employ the TWIN/BASF commands in SHELX to model rotational or inversion twins. For disorder, split atomic positions and refine occupancy ratios .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and validate hydrogen bonding networks .

Q. What computational strategies are effective for predicting the reactivity of the pyrazole moiety in this compound?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- MD Simulations : Simulate solvation effects (e.g., in water or DMSO) to assess stability and interaction with biological targets (e.g., enzymes) .

- Docking Studies : Employ AutoDock Vina to evaluate binding affinities with hypothetical protein targets, focusing on hydrogen bonds between the pyrazole nitrogen and active-site residues .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled for formulation studies?

- Methodology :

- Solubility Screening : Perform phase-solubility assays in buffered solutions (pH 1–10) and solvents (e.g., DMSO, ethanol, ethyl acetate). Use UV-Vis spectroscopy for quantification.

- Co-Solvency Approach : Combine solvents (e.g., PEG-400 + water) to enhance solubility. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

- Thermodynamic Analysis : Calculate Gibbs free energy () from DSC/TGA data to explain solubility trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.